5-Cyclopropoxy-2-nitronicotinic acid
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Overview
Description
5-Cyclopropoxy-2-nitronicotinic acid is an organic compound with the molecular formula C9H8N2O5 and a molecular weight of 224.17 g/mol . This compound is a derivative of nicotinic acid, which is known for its various applications in chemistry and biology. The presence of the cyclopropoxy and nitro groups in its structure makes it a unique compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nitration of 5-cyclopropoxy-nicotinic acid using nitric acid under controlled conditions . The reaction is usually carried out in a solvent such as acetic acid or sulfuric acid to facilitate the nitration process.
Industrial Production Methods
Industrial production of 5-Cyclopropoxy-2-nitronicotinic acid may involve large-scale nitration processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-nitronicotinic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is typically the corresponding carboxylic acid.
Reduction: The major product is the amino derivative of the compound.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
5-Cyclopropoxy-2-nitronicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-nitronicotinic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy group may also play a role in modulating the compound’s activity by affecting its binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-nitronicotinic acid: This compound has a similar structure but with a hydroxy group instead of a cyclopropoxy group.
5-Nitronicotinic acid: This compound lacks the cyclopropoxy group but has a similar nitro group.
Uniqueness
5-Cyclopropoxy-2-nitronicotinic acid is unique due to the presence of both the cyclopropoxy and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8N2O5 |
---|---|
Molecular Weight |
224.17 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-nitropyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O5/c12-9(13)7-3-6(16-5-1-2-5)4-10-8(7)11(14)15/h3-5H,1-2H2,(H,12,13) |
InChI Key |
VNBBSKLTHUUKOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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